molecular formula C7H7ClN2O B1352403 2-chloro-N-(pyridin-3-yl)acetamide CAS No. 78205-18-2

2-chloro-N-(pyridin-3-yl)acetamide

Cat. No. B1352403
Key on ui cas rn: 78205-18-2
M. Wt: 170.59 g/mol
InChI Key: FTVOPJWASFGKBY-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

A mixture of 3-aminopyridine (350 mg) and sodium hydroxide (0.6 g) were dissolved in water (8 mL) and the reaction mixture was cooled in an ice bath. Chloroacetyl chloride (1.19 mL) was added dropwise and the reaction mixture was allowed to stir at room temperature overnight. The reaction mixture was extracted with dichloromethane and organic layer was concentrated and purified by column chromatography, eluting with 0-60% ethyl acetate/cyclohexane to give the title compound (0.10 g) as a white solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].[Cl:10][CH2:11][C:12](Cl)=[O:13]>O>[Cl:10][CH2:11][C:12]([NH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.19 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane and organic layer
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with 0-60% ethyl acetate/cyclohexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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